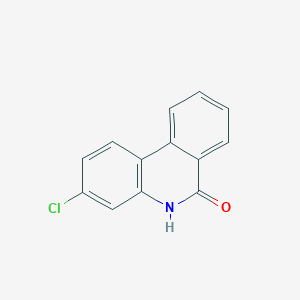

3-Chlorophenanthridin-6(5h)-one

Description

Historical Context and Evolution of Phenanthridinone Research

Research into phenanthridinone and its derivatives has a rich history, with early investigations focusing on the isolation of naturally occurring alkaloids containing this core structure. nih.gov Over the decades, the focus has shifted from extraction to synthetic methodologies, driven by the need to create diverse analogues for various applications. The development of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the ability to construct the phenanthridinone skeleton with high efficiency and control over substitution patterns. nih.gov

Structural Significance of the Phenanthridinone Core in Organic Chemistry

The phenanthridinone scaffold is a rigid, planar system, a characteristic that often facilitates intercalation with biological macromolecules such as DNA. The presence of a lactam group, with its hydrogen bond donor and acceptor capabilities, further enhances its potential for molecular recognition. The extended aromatic system also contributes to its photophysical properties, making it a subject of interest in materials science.

Overview of 3-Chlorophenanthridin-6(5H)-one within the Phenanthridinone Family

This compound is a derivative where a chlorine atom is substituted at the 3-position of the phenanthridinone core. The introduction of the chloro group, an electron-withdrawing and lipophilic substituent, is expected to significantly influence the molecule's chemical reactivity, physical properties, and biological interactions compared to the parent compound. The precise location of the chlorine atom can affect the molecule's dipole moment, solubility, and metabolic stability.

Academic Research Landscape of Halogenated Phenanthridinones

The academic community has shown a sustained interest in halogenated phenanthridinones due to the diverse properties imparted by halogen substituents. Research has demonstrated that the nature and position of the halogen can modulate the biological activity of these compounds. asianpubs.org Synthetic chemists have developed various strategies to introduce halogens onto the phenanthridinone scaffold, often as part of a broader effort to create libraries of compounds for screening purposes. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

20927-47-3 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

3-chloro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8ClNO/c14-8-5-6-10-9-3-1-2-4-11(9)13(16)15-12(10)7-8/h1-7H,(H,15,16) |

InChI Key |

FUNSBTYHCSRJDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorophenanthridin 6 5h One and Its Derivatives

Classical and Established Synthetic Routes to Phenanthridin-6(5H)-ones

Traditional methods for synthesizing the phenanthridinone framework often involve intramolecular cyclization reactions, which have been well-established in organic synthesis. These classical routes, while effective, sometimes require harsh reaction conditions or multiple steps.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a fundamental strategy for constructing the tricyclic phenanthridinone system. These reactions involve the formation of a new bond within a single molecule to close the central ring.

A prominent classical method for phenanthridinone synthesis is the reductive cyclization of 2'-nitro-[1,1'-biphenyl]-2-carboxylic acid. This reaction, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, typically using a trivalent phosphorus reagent like triphenylphosphine (B44618) or triethyl phosphite. wikipedia.orgresearchgate.netscite.ai The resulting reactive nitrene intermediate then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by tautomerization to yield the stable phenanthridinone. wikipedia.orgresearchgate.net

This method has proven effective for synthesizing a range of carbazoles and can be applied to phenanthridinone synthesis. scite.ai The reaction conditions often involve heating the 2-nitrobiphenyl (B167123) derivative with a slight excess of the reducing agent in a high-boiling solvent. scite.aiamazonaws.com

A general representation of this reaction is the conversion of 2'-Nitro-2-biphenylcarboxylic acid to the corresponding phenanthridinone. nih.gov

Photochemical methods offer an alternative approach to induce the cyclization necessary for phenanthridinone synthesis. These reactions utilize light energy to generate reactive intermediates that can undergo intramolecular ring closure.

One such pathway involves the photocyclization of biphenyl-2-carboxamides. nih.gov This can be achieved through visible-light-driven oxidative C-H amidation, where an amidyl radical is generated and subsequently cyclizes onto the adjacent aryl ring. consensus.app Another approach involves the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes, which leads to the formation of phenanthridines. nih.govd-nb.info

The photocyclization of 2-isocyanobiphenyls represents another viable route. researchgate.netmdpi.com In the presence of a photocatalyst, acyl radicals can be generated and trapped by the isocyano group, leading to the formation of 6-acyl phenanthridines. mdpi.comrsc.org

Table 1: Examples of Photochemically Induced Cyclization Reactions

| Starting Material | Reagents/Conditions | Product | Reference |

| N-phenylbenzophenone imine | UV irradiation, cyclohexane | 6-phenylphenanthridine | mdpi.com |

| 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | UV radiation | 4-methoxyphenanthridine | nih.govd-nb.info |

| 2-Isocyanobiaryls and Oxime Esters | Photoredox catalysis | 6-Acyl Phenanthridines | mdpi.com |

Rearrangement reactions of fluorenone derivatives provide another classical entry to the phenanthridinone scaffold. The Schmidt and Beckmann rearrangements are key examples of this strategy. nih.gov

The Schmidt reaction involves the treatment of a ketone, in this case, fluorenone, with hydrazoic acid in the presence of a strong acid. wikipedia.orgyoutube.comyoutube.comyoutube.comorganic-chemistry.org The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to form the corresponding lactam, which is the phenanthridinone. wikipedia.orgyoutube.com

The Beckmann rearrangement utilizes a fluorenone oxime as the starting material. nih.govwikipedia.orgmasterorganicchemistry.com Treatment of the oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, promotes a rearrangement of the group anti to the hydroxyl group to the nitrogen atom, yielding the phenanthridinone. wikipedia.orgacs.org This method has been used to prepare nitro-substituted phenanthridinones from the corresponding nitrofluorenone (B14763482) oximes. acs.org The metabolic conversion of fluorenone oxime to phenanthridinone by liver enzymes, which is analogous to the chemical Beckmann rearrangement, has also been observed. nih.govnih.gov

Palladium-Catalyzed Annulation and Cyclization Approaches

Modern synthetic chemistry has increasingly turned to palladium-catalyzed reactions for the construction of complex heterocyclic frameworks like phenanthridinones. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical routes. nih.govnih.govrsc.org

Palladium catalysis enables a variety of annulation and cyclization strategies, primarily centered around the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orgacs.orgacs.orgnih.govbeilstein-journals.org These reactions often involve C-H activation, a powerful tool for directly functionalizing otherwise inert C-H bonds. nih.govoup.comthieme-connect.comnih.govnih.gov

A general approach involves the palladium-catalyzed reaction of 2-bromobenzamides with o-bromobenzoic acids, which proceeds to give functionalized phenanthridin-6(5H)-ones in good yields. nih.gov The use of palladium acetate (B1210297) as the catalyst has been shown to be effective for this transformation. nih.gov

C-C and C-N Bond Formation Strategies

The simultaneous or sequential formation of C-C and C-N bonds is a cornerstone of palladium-catalyzed phenanthridinone synthesis. acs.orgnih.gov These strategies allow for the convergent assembly of the tricyclic system from readily available starting materials. nih.gov

One powerful approach is the palladium-catalyzed coupling of anilines and amides through a dual C-H bond activation process, leading to the one-pot formation of both a C-C and a C-N bond. acs.org This method is environmentally benign, producing only nitrogen gas and water as byproducts. acs.org

Another strategy involves the intermolecular dehydrogenative annulation of aryl iodides with carbamic chlorides, catalyzed by palladium. thieme-connect.com This reaction also proceeds via dual C-H activation to construct the phenanthridinone core. thieme-connect.com The synthesis can also be achieved from N-methoxybenzamides and arenes through multiple palladium-catalyzed C-H activation steps at room temperature. nih.gov

Furthermore, phenanthridinones can be synthesized through the palladium-catalyzed aminocarbonylation of unprotected o-arylanilines under a carbon monoxide atmosphere. nih.gov This reaction efficiently forms the lactam ring through C(sp2)-H aminocarbonylation. nih.gov

Table 2: Examples of Palladium-Catalyzed C-C and C-N Bond Formation Reactions

| Starting Materials | Catalyst System | Product Type | Reference |

| Aniline (B41778) and Amide | Palladium catalyst | Phenanthridinone | acs.org |

| 2-Bromobenzamide (B1207801) and o-Bromobenzoic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Phenanthridin-6(5H)-one | nih.gov |

| o-Halobenzamides and Aryl Iodides | Palladium-norbornene catalysis | Phenanthridinones | nih.gov |

| Aryl Iodides and Carbamic Chlorides | Palladium catalyst | Phenanthridinone derivatives | thieme-connect.com |

| o-Arylanilines | Pd(OAc)₂, Cu(TFA)₂, CO | (NH)-Phenanthridinones | nih.gov |

Radical Cyclization Strategies

Radical cyclization reactions offer an alternative and powerful approach to the synthesis of phenanthridinones. These reactions proceed through radical intermediates and often exhibit high functional group tolerance. nih.gov

A common strategy involves the generation of a radical which then undergoes a cascade of reactions. For instance, a radical can be added to an isocyanide precursor, such as a 2-isocyano-biphenyl derivative. This is followed by an intramolecular cyclization of the resulting vinyl radical onto an adjacent aromatic ring. A final oxidation/aromatization step then yields the phenanthridinone core. nih.gov The regiochemistry of the final product is determined by the substitution pattern of the starting biaryl isocyanide.

The generation of the initial radical is a critical step in these cyclization strategies. This is typically achieved through the use of a radical initiator, which is a compound that readily decomposes to form radicals upon heating or irradiation. Common radical initiators include peroxides, such as benzoyl peroxide, and azo compounds. nih.gov

Once the radical cyclization has occurred, an oxidant is often required to convert the resulting radical intermediate into the final, stable phenanthridinone product. The choice of oxidant can influence the reaction efficiency and outcome.

Transition-Metal-Free Synthesis Methods

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. researchgate.net For the synthesis of phenanthridinones, several transition-metal-free approaches have been reported.

One such method involves a visible-light-driven oxidative C-H amidation. researchgate.net In this approach, an N-aryl biphenylcarboxamide is irradiated with visible light in the presence of a photocatalyst and an oxidant. This leads to the generation of an amidyl radical, which then undergoes intramolecular cyclization onto the adjacent aryl ring to form the phenanthridinone. researchgate.net This method offers a mild and environmentally friendly alternative to traditional metal-catalyzed processes.

Another transition-metal-free strategy is the base-mediated intramolecular arylation. In this case, a suitably substituted precursor can undergo cyclization promoted by a strong base, leading to the formation of the phenanthridinone ring system. researchgate.net

Direct Synthesis of 3-Chlorophenanthridin-6(5H)-one

The direct synthesis of this compound would ideally involve methods where the chloro-substituent is introduced with high regioselectivity in the final steps or is present in a readily available precursor that undergoes efficient cyclization.

Specific Precursors and Reaction Conditions for 3-Chlorination

While direct chlorination of the parent phenanthridin-6(5H)-one is a possibility, controlling the regioselectivity to obtain the 3-chloro isomer can be challenging due to the presence of multiple reactive positions on the aromatic rings.

A more controlled approach involves the use of precursors where the chlorine atom is already in the desired position. For the synthesis of this compound, a key precursor would be an N-aryl benzamide (B126), such as N-(4-chlorophenyl)-[1,1'-biphenyl]-2-carboxamide or a related isomer that directs cyclization to the desired product. The synthesis of such precursors can be achieved through amide coupling reactions between a substituted aniline and a substituted benzoic acid or its corresponding acyl chloride. For example, the reaction of 4-chloroaniline (B138754) with a suitable 2-halobenzoyl halide, followed by a Suzuki coupling to introduce the second phenyl ring, would yield a viable precursor.

The subsequent intramolecular cyclization of this precursor, whether through palladium-catalysis, radical-mediated processes, or transition-metal-free methods, would then lead to the formation of this compound. The specific conditions for these cyclization reactions would be optimized based on the chosen methodology, as detailed in the preceding sections.

Comparison of Yields and Efficiency Across Different Methods

Palladium-catalyzed reactions represent a significant advancement. For instance, the annulation of substituted 2-bromobenzamides with 2-bromobenzoic acids has proven effective for creating chloro-substituted phenanthridinones, with reported yields ranging from 62% to 79%. nih.gov Another palladium-catalyzed method involving the oxidative C-H coupling of benzanilides using molecular oxygen as the terminal oxidant showed that a non-substituted benzanilide (B160483) could produce the core phenanthridinone structure in 89% yield, and that chloro-substituents were well-tolerated under these conditions. mdpi.com

Photocatalytic methods, which operate under mild conditions using visible light, are emerging as a powerful alternative. These reactions often proceed via radical pathways and can be highly efficient. For example, a visible-light-promoted direct oxidative C–H amidation has been developed to construct the phenanthridinone framework, although specific yields for chloro-derivatives are part of a broader substrate scope. acs.org

The following table provides a comparative overview of yields obtained for chloro-substituted phenanthridinone derivatives using different modern synthetic strategies.

| Synthetic Method | Catalyst/Reagent | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(OAc)₂ / PPh₃ | N-Substituted-2-bromobenzamides with chloro groups | 62-79 | nih.gov |

| Palladium-Catalyzed Oxidative C-H Coupling | Pd(OAc)₂ / O₂ | Benzanilides (chloro-groups tolerated) | up to 89 (for unsubstituted) | mdpi.com |

| Visible-Light Photocatalysis (Oxidative C-H Amidation) | Ir-based photocatalyst | N-Arylbenzamides | General high yields | acs.org |

Emerging Synthetic Strategies for Phenanthridinone Derivatization

Recent research has focused on developing novel and more sustainable strategies for the synthesis and functionalization of phenanthridinones. These emerging methods prioritize atom economy, reduced waste, and the use of milder reaction conditions, often enabling the construction of complex derivatives that were previously difficult to access.

C–H Bond Activation Methodologies for Direct Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has revolutionized synthetic chemistry by offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com Palladium-catalyzed C–H activation has become a cornerstone for the synthesis of phenanthridinones. mdpi.com

These strategies often involve an intramolecular cyclization where a C–H bond on one aromatic ring of a benzanilide precursor is activated and coupled with the nitrogen atom of the amide. nih.gov For example, palladium-catalyzed intramolecular dehydrogenative C–H amination can directly form the phenanthridinone core from readily available N-aryl-2-halobenzamides or benzanilides. nih.govacs.org This approach avoids the need for organometallic reagents and often generates water or hydrogen gas as the only byproduct, enhancing its environmental credentials. The use of directing groups, such as picolinamide, can guide the palladium catalyst to a specific C–H bond, ensuring high regioselectivity in the arylation and subsequent cyclization steps. acs.org

Organocatalytic Approaches in Phenanthridinone Synthesis

While transition-metal catalysis is highly effective, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid issues of catalyst cost and potential metal contamination in the final products. Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in this regard.

An organocatalytic protocol for phenanthridinone synthesis has been reported that proceeds through a direct C(sp²)–H bond arylation mechanism. nih.gov These methods offer an attractive alternative to metal-catalyzed reactions, often characterized by mild conditions and high functional group tolerance. Although still a developing area for phenanthridinone synthesis compared to metal-based catalysis, organocatalytic approaches represent a promising and more sustainable future direction for the derivatization of this important heterocyclic scaffold.

Photocatalytic Synthesis of Functionalized Phenanthridinones

Photocatalysis using visible light has gained significant traction as a green and powerful method for organic synthesis. researchgate.net This strategy utilizes light energy to drive chemical reactions, often under very mild conditions at room temperature. acs.orgresearchgate.net For the synthesis of phenanthridinones, photocatalytic methods typically involve the generation of highly reactive radical intermediates.

In a common approach, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process to generate an amidyl radical from a suitable N-arylbenzamide precursor. mdpi.comacs.org This radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by an oxidation step to form the final phenanthridinone product. mdpi.com These reactions are notable for their operational simplicity and high efficiency. researchgate.net Iridium and ruthenium complexes are common photocatalysts, but metal-free organocatalysts like Rose Bengal are also used, further enhancing the green credentials of this emerging strategy. researchgate.net This method allows for the synthesis of a wide array of functionalized phenanthridinones, providing a versatile tool for medicinal chemistry and materials science. researchgate.net

Chemical Reactivity and Derivatization of 3 Chlorophenanthridin 6 5h One

Functional Group Interconversions on the Phenanthridinone Core

Functional group interconversions on the phenanthridinone core allow for the strategic manipulation of the molecule's properties. These transformations can be crucial for synthesizing analogs with altered biological activities or for preparing intermediates for further derivatization. Common interconversions involve the lactam moiety and other substituents on the aromatic rings. For instance, the conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. ub.edu

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the A, B, and C Rings

The phenanthridinone scaffold consists of three aromatic rings (A, B, and C), each with distinct reactivity towards electrophilic and nucleophilic aromatic substitution. The electron-donating or withdrawing nature of the substituents already present on the ring system, as well as the inherent electron distribution of the phenanthridinone core, dictates the position and feasibility of these reactions. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of EAS are governed by the activating or deactivating nature of the substituents. uci.edumasterorganicchemistry.com For the 3-Chlorophenanthridin-6(5H)-one, the chlorine atom is a deactivating but ortho-, para-directing group, while the lactam moiety's influence is more complex due to the presence of both an amide nitrogen and a carbonyl group. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group, such as a halide, by a nucleophile. wikipedia.orgbyjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org In this compound, the chloro substituent itself can be the target of nucleophilic attack, a topic further explored in section 3.5.2. The reactivity of the rings towards nucleophiles can be enhanced by the presence of other electron-withdrawing functionalities. libretexts.orglumenlearning.com

Modifications at the N-5 Position (N-Alkylation, N-Acylation)

The nitrogen atom at the 5-position of the phenanthridinone core is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly impact the molecule's biological activity and physicochemical properties.

N-Alkylation: The introduction of an alkyl group at the N-5 position is a common strategy to explore the structure-activity relationship of phenanthridinone derivatives. This reaction typically involves the deprotonation of the amide nitrogen with a suitable base, followed by reaction with an alkyl halide. nih.gov

N-Acylation: N-acylation introduces an acyl group at the N-5 position, often achieved by reacting the phenanthridinone with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification can influence the electronic properties of the phenanthridinone system.

A study on the alkylation of a related tetrahydrobenzo[c] wikipedia.orgwikipedia.orgnaphthyridin-5(6H)-one system highlighted that direct alkylation can sometimes favor O-alkylation over N-alkylation. To achieve selective N-alkylation, alternative synthetic routes, such as those involving a Buchwald-Hartwig amination, may be necessary. nih.gov

Reactivity of the C-6 Carbonyl Group (e.g., Reduction, Substitution)

The carbonyl group at the C-6 position is a versatile functional group that can undergo various transformations, including reduction and substitution reactions.

Reduction: The C-6 carbonyl can be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group (CH-OH). Common reducing agents for converting a carbonyl to a methylene group include those used in the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions. Reduction to an alcohol can be achieved using milder reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Substitution: While direct substitution at the carbonyl carbon of a lactam is less common than in esters or acid chlorides, it is possible to convert the lactam to a thio-lactam using reagents like Lawesson's reagent. The carbonyl oxygen can also be converted into a chlorine atom using reagents like phosphorus oxychloride, creating a reactive intermediate for further nucleophilic substitutions.

Site-Specific Derivatization at the C-3 Chloro-Position

The chlorine atom at the C-3 position is a valuable handle for introducing a wide range of functional groups through cross-coupling and nucleophilic substitution reactions. This site-specific derivatization is a powerful tool for creating diverse libraries of phenanthridinone analogs.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.org The C-3 chloro substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the C-3 position. researchgate.netuwindsor.ca

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties at the C-3 position of the phenanthridinone core, which can serve as versatile intermediates for further transformations. organic-chemistry.orgchemrxiv.orgrsc.org

Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction provides a direct route to synthesize 3-amino-phenanthridinone derivatives, which are important for exploring the impact of nitrogen-containing substituents on biological activity. libretexts.orgrug.nlorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions at the C-3 Position

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium Catalyst + Base |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium Catalyst + Copper(I) Co-catalyst + Base |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium Catalyst + Ligand + Base |

Nucleophilic Aromatic Substitution of Halogen

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction conditions, such as temperature and the choice of solvent, can significantly influence the outcome of the substitution. youtube.com

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The strategic introduction of varied chemical groups onto the this compound backbone allows researchers to systematically probe how different structural features influence biological activity. This exploration is fundamental to optimizing lead compounds.

The creation of phenanthridinone libraries is an efficient method for generating a wide range of analogs for biological screening. A primary route for diversification is through palladium-catalyzed cross-coupling reactions, which are highly effective for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in modifying the C-3 position of the phenanthridinone core. libretexts.org

The Suzuki-Miyaura coupling, for example, utilizes an organoboron compound and a halide to form a C-C bond, enabling the introduction of various aryl or vinyl substituents. youtube.com This reaction is a powerful tool for creating biaryl compounds, which are prevalent in bioactive molecules. nih.gov The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Another key modification site is the N-5 position of the lactam ring. N-alkylation or N-acylation at this position can be achieved to further expand the library. nih.gov These modifications can significantly alter the physicochemical properties of the molecules, such as solubility and lipophilicity, which in turn affects their biological activity.

Table 1: Exemplary Synthetic Routes for Diversifying this compound

| Parent Compound | Reaction Type | Position of Modification | Reagent Example | Resulting Compound Class |

| This compound | Suzuki-Miyaura Coupling | C-3 | Phenylboronic acid | 3-Arylphenanthridin-6(5H)-ones |

| This compound | Buchwald-Hartwig Amination | C-3 | Aniline (B41778) | 3-Aminophenanthridin-6(5H)-ones |

| This compound | N-Alkylation | N-5 | Benzyl bromide | 5-Alkyl-3-chlorophenanthridin-6(5H)-ones |

The development of hybrid molecules, where two or more pharmacophores are linked together, is an increasingly popular strategy in drug design to address polypharmacology. nih.gov This approach can lead to compounds with multiple modes of action or improved targeting capabilities. The phenanthridinone scaffold can be combined with other biologically active moieties to create novel hybrid drugs. nih.govmdpi.com

The design of these hybrids can be guided by computational methods, such as molecular docking, to predict their interaction with biological targets. mdpi.com This rational design approach helps in selecting the most promising combinations of scaffolds and linkers for synthesis and biological evaluation.

Table 2: Conceptual Hybrid Molecules Based on the Phenanthridinone Scaffold

| Phenanthridinone Moiety | Linked Pharmacophore (Example) | Linker Type (Conceptual) | Potential Biological Target |

| 3-Aminophenanthridin-6(5H)-one | Fluoroquinolone | Amide | Bacterial enzymes |

| 3-Hydroxyphenanthridin-6(5H)-one | Combretastatin | Ether | Tubulin |

| 5-Carboxyphenanthridin-6(5H)-one | Chalcone | Ester | Various cancer-related proteins |

The synthesis and evaluation of these diverse phenanthridinone derivatives and their hybrids are essential for advancing our understanding of their structure-activity relationships and for the potential discovery of new therapeutic agents. nih.govnih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netresearchgate.netrsc.orgnih.govnih.gov

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments are fundamental for the initial structural verification of 3-Chlorophenanthridin-6(5H)-one. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule, such as those in aromatic rings, carbonyl groups, and those bonded to chlorine. By analyzing the chemical shifts (δ) and coupling constants (J), a foundational framework of the molecular structure can be established. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 115 - 145 |

| NH | 9.0 - 11.0 | - |

| C=O | - | 160 - 170 |

| C-Cl | - | 125 - 135 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

To further refine the structure and establish through-bond and through-space correlations, a suite of two-dimensional NMR experiments is employed. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps to piece together the spin systems within the molecule, confirming the arrangement of protons in the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the phenanthridinone core. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This technique is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbon bearing the chlorine atom. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information can be used to determine the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification.rsc.orgpressbooks.pubvscht.czlibretexts.orglibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. pressbooks.pubvscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

The strong absorption band in the region of 1650-1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the lactam ring. libretexts.org The presence of a band around 3200-3400 cm⁻¹ suggests the N-H stretching of the amide group. libretexts.org Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ ranges are characteristic of the aromatic C-H and C=C stretching vibrations, respectively. libretexts.org The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum. vscht.cz

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.bioanalysis-zone.comeurl-pesticides.eulibretexts.orgresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a very high degree of accuracy. bioanalysis-zone.comlibretexts.org This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula can be confirmed. libretexts.orgresearchgate.net The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties.msu.eduresearchgate.netresearchgate.netscience-softcon.descience-softcon.de

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and possibly the near-visible region, arising from π-π* and n-π* transitions within the conjugated aromatic system of the phenanthridinone core. The position and intensity of these absorption maxima (λmax) are influenced by the extended conjugation and the presence of the chlorine substituent and the carbonyl group. researchgate.netresearchgate.net

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical aspects of its chemical characterization and quality control. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as powerful tools for these purposes. These methods offer high resolution, sensitivity, and specificity, enabling the separation, identification, and quantification of the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like many phenanthridinone derivatives. nih.gov Its versatility allows for the development of robust methods for purity assessment and the analysis of reaction mixtures during the synthesis of this compound.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of other heterocyclic compounds and pharmaceuticals often employs reverse-phase HPLC with C18 columns. nih.govijrpc.com

A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH modifier like formic acid or triethylamine) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the main compound from its impurities, which may have a wide range of polarities. ijrpc.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov This allows for both quantification and preliminary identification based on the UV spectrum.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Phenanthridinone-like Compounds

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of medium polarity organic compounds. ijrpc.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for reverse-phase chromatography, providing good peak shape. nih.gov |

| Elution | Gradient | Allows for the separation of compounds with varying polarities, which is useful for impurity profiling. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. nih.gov |

| Column Temp. | 25 °C | Room temperature is often sufficient, but temperature control ensures reproducibility. ijrpc.com |

| Detection | DAD at 220-400 nm | Allows for the detection of the chromophoric phenanthridinone system and spectral confirmation. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, its applicability would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC-MS can provide detailed information about its purity and the identity of any volatile impurities.

Research Findings:

GC-MS analysis of chlorinated aromatic compounds is a well-established field. thermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For the analysis of a compound like this compound, a high-temperature capillary column, such as one with a phenyl-arylene polymer stationary phase, would likely be used. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

The mass spectrometer provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities. The fragmentation pattern of the parent compound can also be studied to confirm its structure.

Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value | Rationale |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high resolution for complex mixtures. |

| Carrier Gas | Helium | Inert gas commonly used in GC-MS. |

| Inlet Temp. | 280 °C | Ensures complete vaporization of the sample. |

| Oven Program | 100 °C (hold 1 min), then ramp to 300 °C at 10 °C/min | A typical temperature program to separate compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 50-500 amu | Covers the expected mass of the parent compound and its likely fragments and impurities. |

| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between the GC and MS. |

Computational and Theoretical Investigations of 3 Chlorophenanthridin 6 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles.

Spectroscopic Property Prediction and Validation

Theoretical methods can predict spectroscopic data, which can then be used to validate or interpret experimental results.

Simulation of UV-Vis and IR Spectra (TD-DFT)

Theoretical simulations of ultraviolet-visible (UV-Vis) and infrared (IR) spectra provide invaluable insights into the electronic and vibrational properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting the excited state properties and absorption spectra of organic compounds with a good balance of accuracy and computational cost. mpg.defaccts.de

For 3-Chlorophenanthridin-6(5H)-one, a TD-DFT calculation would typically be performed on a geometry-optimized structure of the molecule. A common approach involves using a functional like B3LYP or PBE1PBE with a basis set such as 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe electron distribution. researchgate.net The calculation can be performed within a solvent model, like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to simulate spectral properties in a specific solvent, which is crucial as solvent polarity can influence spectral shifts.

The simulated UV-Vis spectrum arises from electronic transitions between molecular orbitals. For an aromatic system like this compound, the key transitions are expected to be of the π → π* and n → π* type. The calculation yields vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands.

The IR spectrum simulation involves calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. To improve agreement with experimental data, calculated vibrational frequencies are often multiplied by a scaling factor (e.g., 0.96-0.98) to account for anharmonicity and limitations of the theoretical model.

While specific experimental data for this compound is not available in this context, a hypothetical TD-DFT simulation would yield data similar to that presented in the tables below.

Table 1: Hypothetical Simulated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 345 | 0.25 | HOMO -> LUMO | π → π |

| 290 | 0.18 | HOMO-1 -> LUMO | π → π |

| 275 | 0.05 | HOMO -> LUMO+1 | π → π |

| 250 | 0.31 | HOMO-2 -> LUMO | π → π |

| 380 | 0.01 | n -> π | n → π |

Note: This table is illustrative and represents typical data expected from a TD-DFT calculation.

Table 2: Hypothetical Simulated IR Frequencies for this compound

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1665 | High | C=O (amide) stretch |

| 1610 | High | Aromatic C=C stretch |

| 1470 | Medium | C-N stretch |

| 1150 | Medium | C-Cl stretch |

| 750 | Strong | C-H out-of-plane bend |

Note: This table is illustrative. Frequencies are scaled to correlate with experimental values.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. nih.gov These techniques are fundamental in drug discovery and medicinal chemistry for identifying potential drug targets and optimizing lead compounds.

The phenanthridinone scaffold is a known "privileged structure" in medicinal chemistry, recognized for its role in potent inhibitors of enzymes like Poly (ADP-ribose) Polymerase-1 (PARP-1). researchgate.net PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. Therefore, a hypothetical docking study of this compound would logically target the active site of PARP-1.

The primary goal of a docking simulation is to place the ligand into the binding site of the protein in a energetically favorable conformation, often referred to as a "pose." This process involves sampling a vast number of possible orientations and conformations of the ligand within the site.

In a hypothetical docking of this compound into the PARP-1 active site (PDB ID: 1M17), the simulation would predict specific interactions between the ligand and key amino acid residues. The phenanthridinone core would likely form hydrogen bonds via its amide group (N-H as a donor and C=O as an acceptor) with residues like Glycine and Serine. The aromatic rings could engage in π-π stacking interactions with Tyrosine or Phenylalanine residues, while the chlorine atom might form halogen bonds or other hydrophobic interactions.

Table 3: Hypothetical Ligand-Protein Interactions for this compound with PARP-1 Active Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Amide C=O | Gly 863 | Hydrogen Bond | 2.9 |

| Amide N-H | Ser 904 | Hydrogen Bond | 3.1 |

| Phenanthridinone Rings | Tyr 907 | π-π Stacking | 3.5 |

| Chlorine Atom | Leu 713 | Hydrophobic | 3.8 |

| Benzene Ring | Phe 897 | π-π Stacking | 4.2 |

Note: This table is illustrative, based on known PARP-1 inhibitor binding modes.

After generating various docking poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding free energy, or binding affinity, between the ligand and the protein. A lower (more negative) score typically indicates a more favorable binding interaction. These functions evaluate factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and conformational strain.

While highly useful for ranking potential ligands, the precise prediction of absolute binding affinities remains a significant challenge in computational chemistry. researchgate.net The output is often a score in units of kcal/mol or an arbitrary unit, which is most effective for comparing different ligands within the same study. For this compound, a docking study would generate a binding affinity score that could be compared to known PARP inhibitors to estimate its potential potency.

Table 4: Hypothetical Binding Affinity Predictions for this compound

| Ligand | Target Protein | Docking Program | Predicted Binding Affinity (kcal/mol) |

| This compound | PARP-1 | AutoDock Vina | -8.5 |

| Olaparib (Reference Inhibitor) | PARP-1 | AutoDock Vina | -9.8 |

Note: This table provides hypothetical comparative data to illustrate the output of a docking study.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the structural or physicochemical properties of compounds with their properties or biological activities. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with an observed property.

For this compound, an SPR model could be developed to predict properties like solubility, melting point, or electronic properties based on its structural features. rsc.orgchemrxiv.org This involves calculating a wide range of descriptors, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). A multilinear regression or machine learning algorithm would then be used to build a predictive model. Such models are crucial for designing new derivatives with improved properties.

Table 5: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 229.65 g/mol |

| Constitutional | Atom Count | 22 |

| Topological | Wiener Index | 784 |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.2 |

| Electronic | Dipole Moment | 4.5 D |

| Quantum Chemical | HOMO Energy | -6.2 eV |

| Quantum Chemical | LUMO Energy | -1.8 eV |

Note: Values are representative and would be calculated using specialized software.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. berkeley.edu It allows for the mapping of a potential energy surface for a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides the activation energy barrier, offering insight into the reaction's feasibility and kinetics.

A common synthetic route to the phenanthridinone skeleton involves a palladium-catalyzed intramolecular C-H arylation or C-C coupling reaction. acs.orgnih.govnih.gov A plausible synthesis of this compound could start from a precursor like 2-bromo-N-(3-chlorophenyl)benzamide.

A computational investigation of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, catalyst (e.g., a Pd(0) complex), intermediates, and the final product.

Transition State Search: Locating the transition state structure for the key bond-forming step (the intramolecular C-C coupling). Methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are often employed. berkeley.edu

Frequency Calculation: Performing a frequency calculation on the transition state structure to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Such simulations can help rationalize experimental observations, such as the required reaction conditions (temperature, catalyst, base) and the regioselectivity of the cyclization. researchgate.netorgsyn.org

Mechanistic Research and Pathway Elucidation for Phenanthridinone Transformations

Investigation of Reaction Kinetics and Thermodynamics

The rate and feasibility of chemical reactions are governed by their kinetics and thermodynamics, respectively. In the context of phenanthridinone synthesis, these factors are influenced by variables such as temperature, concentration of reactants, and the presence of catalysts. umb.edu For instance, in palladium-catalyzed C-H activation reactions for the synthesis of phenanthridinone derivatives, the reaction rate is often dependent on the concentration of both the palladium catalyst and the starting materials. nih.gov

The thermodynamic landscape of the reaction determines the position of equilibrium between reactants and products. umb.edu Many synthetic routes to phenanthridinones are designed to be thermodynamically favorable, often driven by the formation of a stable aromatic ring system. For example, the visible light and KOtBu promoted dehydrogenative C-H carbonylative lactamization of 2-arylanilines is driven to completion by the irreversible release of hydrogen gas. organic-chemistry.org

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics in Phenanthridinone Synthesis

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Generally increases reaction rate | Can shift equilibrium depending on reaction enthalpy |

| Concentration | Higher concentration of reactants typically increases rate | Affects the position of equilibrium according to Le Chatelier's principle |

| Catalyst | Increases rate by providing an alternative, lower energy reaction pathway | Does not affect the position of equilibrium, only the speed at which it is reached |

| Solvent | Can influence reaction rates through polarity and solubility effects researchgate.net | Can affect the relative stability of reactants and products |

| Additives | Can enhance catalytic activity or suppress side reactions, thus affecting the observed rate | Can potentially influence the overall thermodynamics by interacting with reactants or products |

Detailed Mechanistic Studies of Cyclization Reactions

The formation of the central six-membered ring in phenanthridinones occurs through a cyclization reaction. The mechanism of this key step can vary significantly depending on the reaction conditions and the nature of the starting materials.

Organometallic Catalytic Cycles (e.g., Pd(II)/Pd(IV) cycles)

Palladium-catalyzed reactions are among the most versatile and widely used methods for constructing phenanthridinone skeletons. nih.govnih.gov These reactions typically proceed through a catalytic cycle involving various oxidation states of palladium, most notably Pd(0), Pd(II), and sometimes Pd(IV). numberanalytics.comlibretexts.orgslideshare.net

A general catalytic cycle for palladium-catalyzed phenanthridinone synthesis can be described as follows: nih.govlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a 2-bromobenzamide (B1207801) derivative) in an oxidative addition step to form a Pd(II) intermediate. libretexts.org

C-H Activation/Arylation: The Pd(II) species then facilitates the activation of a C-H bond on the second aromatic ring, leading to the formation of a palladacycle. nih.gov This is a crucial step in forming the new carbon-carbon bond of the phenanthridinone core.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the phenanthridinone product, which regenerates the active Pd(0) catalyst. libretexts.org

In some cases, a Pd(II)/Pd(IV) catalytic cycle is proposed. For instance, in the palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids with aryl bromides, a six-membered palladacycle dimer is generated, which then undergoes oxidative addition to form a Pd(IV) species. nih.gov Subsequent reductive elimination yields the arylated product, which then cyclizes to form the phenanthridinone. nih.gov

Role of Solvents and Additives in Reaction Efficiency and Selectivity

The choice of solvent and the use of additives can have a profound impact on the efficiency and selectivity of phenanthridinone synthesis. researchgate.net Solvents can influence reaction rates and outcomes through their polarity, coordinating ability, and boiling point. researchgate.net For example, in the palladium-catalyzed synthesis of phenanthridinones from o-halobenzamides, N,N-dimethylacetamide (DMA) was found to be an effective solvent. nih.gov In another study, a mixture of water and DMA was used as the solvent for the synthesis of phenanthridinone derivatives catalyzed by palladium nanoparticles. nih.gov

Additives are often crucial for the success of these transformations. They can act as ligands, bases, or oxidants, and can significantly enhance the catalytic activity and selectivity of the reaction.

Bases: Bases such as potassium carbonate (K2CO3) and potassium acetate (B1210297) (KOAc) are commonly used to facilitate C-H activation and neutralize acidic byproducts. nih.govresearchgate.net

Ligands: Phosphine ligands can promote the domino process in palladium-mediated synthesis, which involves both aryl-aryl coupling and C-N bond formation. nih.gov

Oxidants: In some palladium-catalyzed reactions, an oxidant such as sodium persulfate (Na2S2O8) or molecular oxygen is required to regenerate the active catalyst. nih.gov

Other Additives: Trifluoroacetic acid (TFA) has been found to be crucial for the palladium-catalyzed arylation of benzanilides. nih.gov In aryne-mediated multicomponent reactions, additives like copper(II) fluoride (B91410) (CuF2) can play a key role in controlling the rate of aryne release. researchgate.net

The optimization of solvents and additives is often a critical aspect of developing a robust and high-yielding synthesis of phenanthridinones. For instance, in the synthesis of phenanthridinone derivatives catalyzed by palladium nanoparticles, various solvent mixtures, bases, and additives were explored to optimize the reaction conditions. nih.gov

Photochemical Reaction Mechanisms (e.g., Photoinduced Electron Transfer)

Photochemical methods provide a powerful and often milder alternative to traditional thermal reactions for the synthesis of phenanthridinones. nih.govacs.orgrsc.org These reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with altered reactivity. acs.orgyoutube.com

A key mechanism in many photochemical transformations is photoinduced electron transfer (PET) . wikipedia.orgyoutube.com In this process, the excited molecule can either donate an electron to an acceptor or accept an electron from a donor, leading to the formation of radical ions. wikipedia.orgnih.gov This initial electron transfer event can trigger a cascade of reactions, ultimately leading to the desired product. pitt.edu

In the context of phenanthridinone synthesis, visible-light-mediated cyclization of benzamides has been developed. nih.gov One proposed mechanism involves the photoexcited catalyst oxidizing the benzamide (B126) to generate an amidyl radical. nih.gov This radical then undergoes intramolecular cyclization. The resulting radical can then react with oxygen to form a peroxy radical, which ultimately leads to the phenanthridinone product. nih.gov

Another example is the photochemical cyclization of biaryl oxime esters to afford phenanthridines. nih.gov It is proposed that this reaction proceeds through an intermediary iminyl radical formed via a photochemical process. nih.gov The use of artificial polymers like polyvinylpyrrolidone (B124986) (PVP) has been shown to control photoinduced electron transfer by forming complexes with photosensitizers, thereby enhancing the generation of electron transfer products. nih.gov

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. wikipedia.orgresearchgate.net By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), chemists can track the movement of atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. wikipedia.orgresearchgate.net

The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu A significant KIE (typically kH/kD > 2) suggests that the C-H bond is being cleaved in the slowest step of the reaction. researchgate.net Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step and are generally smaller. wikipedia.orgprinceton.edu

Deuterium (B1214612) labeling experiments have been used to probe the mechanism of phenanthridine (B189435) synthesis. researchgate.net For example, by observing the incorporation of deuterium into the product, researchers can determine which C-H bonds are involved in the reaction mechanism. The magnitude of the KIE can provide strong evidence for proposed transition states and rate-determining steps in complex catalytic cycles, such as those involving organometallic intermediates. researchgate.net

Advanced Functional Studies and Academic Applications of 3 Chlorophenanthridin 6 5h One

In Vitro Biological Activity Studies (Mechanistic Focus)

In vitro studies are fundamental in elucidating the mechanism of action of novel chemical entities. For 3-Chlorophenanthridin-6(5H)-one and its analogs, these studies provide insights into their interactions with biological macromolecules and their effects on cellular pathways.

Enzyme Inhibition Mechanism Investigations (e.g., PARP Inhibition)

Phenanthridinone-based compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and other cellular processes. umanitoba.ca The phenanthridinone scaffold serves as a mimic of the nicotinamide moiety of the NAD+ substrate, enabling it to competitively bind to the catalytic domain of PARP enzymes. umanitoba.cafrontiersin.org This competitive inhibition disrupts the PARylation process, which is essential for the recruitment of DNA repair proteins to sites of DNA damage. umanitoba.ca

One of the well-studied, albeit non-selective, PARP inhibitors is PJ34, which is based on the 6-(5H)-phenanthridinone ring system. umanitoba.ca The mechanism of PARP inhibition by phenanthridinone derivatives involves blocking the synthesis of poly(ADP-ribose) chains, which in turn hinders the repair of single-strand DNA breaks (SSBs). nih.gov The accumulation of unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication, a type of damage that is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, a concept known as "synthetic lethality". nih.gov

In silico-guided drug design has led to the development of novel phenanthridinone-based PARP inhibitors with significantly improved potency compared to early examples like PJ34. umanitoba.ca These newer inhibitors are designed to form specific interactions with key amino acid residues within the PARP active site. umanitoba.ca

Molecular Interactions with Biological Targets (e.g., DNA, Proteins)

The planar, polycyclic aromatic structure of the phenanthridinone core suggests a potential for interaction with DNA. Phenanthridine (B189435) derivatives are known to act as DNA intercalators, where the flat aromatic ring system inserts between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. The binding of phenanthridine intercalators to DNA is primarily driven by dispersion energy, with electrostatic and charge-transfer interactions also playing a significant role for cationic derivatives. nih.gov

Furthermore, phenanthridinium moieties have been incorporated into platinum complexes to enhance their DNA targeting. These complexes can form covalent adducts with DNA, with the intercalating phenanthridinium group increasing the rate of platination compared to cisplatin. nih.govscispace.com This suggests that the phenanthridinone structure can facilitate the localization of reactive groups to DNA.

Beyond DNA, phenanthridinone derivatives can interact with protein targets. As discussed in the previous section, the primary protein target for many phenanthridinone-based inhibitors is PARP. umanitoba.ca The interaction is a non-covalent binding within the enzyme's active site. Structure-activity relationship studies on phenanthridine-based Bcl-XL inhibitors have also been conducted, indicating that this scaffold can be tailored to interact with other protein targets as well. nih.gov

Receptor Binding Studies and Ligand-Target Characterization

While much of the research on phenanthridinones has focused on their enzyme inhibitory and DNA-interacting properties, some derivatives of the broader phenanthridine class have been investigated for their ability to bind to specific receptors. For instance, substituted hexahydrobenzo[a]phenanthridines have been identified as high-affinity, selective ligands for the dopamine D3 receptor. nih.gov These findings demonstrate that modifications to the phenanthridine nucleus can lead to potent and selective receptor ligands. nih.gov

Similarly, studies on monohydroxy analogues of dihydrexidine, which belongs to the benzo[a]phenanthridine class, have explored their affinity for D1 and D2 dopamine receptors. nih.gov Although these specific derivatives showed lower affinities than their catechol counterparts, these studies highlight the potential of the phenanthridine scaffold to be adapted for receptor-targeted drug design. nih.gov Receptor binding assays, typically employing radiolabeled ligands, are crucial for determining the affinity and selectivity of these compounds for their respective receptor targets. mdpi.comresearchgate.net

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., antiproliferative mechanisms)

Cell-based assays are essential for understanding the biological effects of compounds like this compound in a cellular context. Antiproliferative assays, which measure the inhibition of cell growth, are commonly used to screen for potential anticancer agents. nih.govmdpi.com Various phenanthridine and phenanthridinone derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines. researchgate.netresearchgate.net

For example, a series of substituted phenylfuranylnicotinamidines were evaluated for their cytotoxic activities against a panel of 60 human cancer cell lines, revealing that the substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic. nih.govresearchgate.net The data from such screenings, often presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing), provide valuable information on the potency and efficacy of the compounds. nih.govnih.gov

The following table summarizes the antiproliferative activities of some phenanthridine and related derivatives against various cancer cell lines, illustrating the use of cell-based assays in characterizing these compounds.

| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |

| Phenylaminoisoquinolinequinones | AGS (gastric adenocarcinoma) | Submicromolar to micromolar | nih.gov |

| Phenylaminoisoquinolinequinones | SK-MES-1 (lung cancer) | Submicromolar to micromolar | nih.gov |

| Phenylaminoisoquinolinequinones | J82 (bladder carcinoma) | Submicromolar to micromolar | nih.gov |

| Substituted Phenylfuranylnicotinamidines | Panel of 60 cell lines | Submicromolar to micromolar | nih.govresearchgate.net |

| Plastoquinone Analogues | HCT-116 (colorectal cancer) | 5.11 ± 2.14 µM | nih.gov |

| Plastoquinone Analogues | MCF-7 (breast cancer) | 6.06 ± 3.09 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1 (pancreatic cancer) | Nanomolar | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | MCF-7 (breast cancer) | Nanomolar | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | HT-29 (colon cancer) | Nanomolar | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | A-549 (lung cancer) | Nanomolar | mdpi.com |

This table is for illustrative purposes and includes data from related heterocyclic compounds to demonstrate the application of antiproliferative assays.

Structure-Activity Relationship (SAR) Studies of Phenanthridinone Derivatives

SAR studies are crucial for optimizing the biological activity of a lead compound. For phenanthridinone derivatives, these studies involve systematically modifying the chemical structure and assessing the impact on their biological effects.

Positional Effects of Substituents on Biological Activity (in vitro/in silico)

The position and nature of substituents on the phenanthridinone ring can significantly influence biological activity. The introduction of a chlorine atom at the 3-position of the phenanthridin-6(5H)-one core is expected to impact its properties in several ways. A chlorine substituent can alter the electronic distribution, lipophilicity, and steric profile of the molecule. eurochlor.orgresearchgate.net

Generally, the introduction of a chlorine atom into a biologically active molecule can enhance its intrinsic activity. nih.gov This can be attributed to several factors:

Electronic Effects : The electron-withdrawing nature of chlorine can influence the binding affinity of the molecule to its target protein or DNA. researchgate.net

Steric Effects : The size of the chlorine atom can promote a more favorable binding conformation within a protein's active site or the grooves of DNA.

SAR studies on related heterocyclic compounds have provided insights into the effects of substituents. For example, in a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, compounds with a chlorine at the 6-position of the xanthone ring generally showed greater antiproliferative activity. nih.gov In another study on phenylaminoisoquinolinequinones, the location of the substituted phenylamino group on the quinone nucleus led to remarkable differences in antiproliferative activity. nih.gov

For this compound, the chlorine at the 3-position is on one of the outer aromatic rings. Its effect on activity would depend on the specific biological target and the nature of the binding pocket. If the target has a hydrophobic pocket that can accommodate the chloro-substituted ring, an increase in activity might be observed. Conversely, if the binding site is sterically constrained or requires specific electronic interactions that are disrupted by the chlorine atom, a decrease in activity could result. Computational (in silico) docking studies can be employed to predict these interactions and guide the synthesis of more potent analogs. plos.org

Conformational Analysis and its Correlation with Molecular Recognition

Computational studies on related substituted 5(H)-phenanthridin-6-ones have been performed to understand their interaction with biological targets such as poly (ADP-ribose) polymerase-1 (PARP-1). These studies indicate that the phenanthridinone scaffold can form key hydrogen bond interactions, particularly through the lactam functionality (the N-H and C=O groups), with amino acid residues in the active site of enzymes. The specific conformation adopted by the molecule, including the orientation of substituents, is critical for optimal binding. While specific conformational analysis data for this compound is not extensively available, the general principles of phenanthridinone-receptor interactions suggest that the position of the chloro group could influence electrostatic and hydrophobic interactions within a binding pocket, thereby modulating its molecular recognition properties.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not prominently documented, studies on analogous compounds, such as benzo[c]phenanthridine derivatives, have successfully employed 2D-QSAR, 3D-QSAR, and hologram QSAR to model their anticancer and topoisomerase I inhibitory activities. nih.gov These models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new analogues. nih.gov

For a series of substituted 5(H)-phenanthridin-6-ones investigated as PARP-1 inhibitors, QSAR and docking studies have highlighted the importance of specific structural features for inhibitory potency. researchgate.net Analysis of these models suggests that descriptors related to the heat of formation, electronic properties, and lipophilicity play a significant role in determining the efficacy of these inhibitors. researchgate.net In the context of this compound, the chloro substituent would be expected to influence several of these descriptors. For instance, its electron-withdrawing nature and contribution to the molecule's lipophilicity would be key parameters in any QSAR model developed for a series of related compounds. Such models are instrumental in the rational design of new, more potent phenanthridinone-based therapeutic agents. nih.govresearchgate.net

Photophysical and Optoelectronic Applications of Phenanthridinone Systems

The extended π-conjugated system of the phenanthridinone scaffold endows it with interesting photophysical properties, making it a valuable chromophore for various optoelectronic applications. The absorption and emission characteristics of phenanthridinone derivatives can be tuned by the introduction of different substituents onto the aromatic core.

Development as Fluorescent Probes and Labels

Phenanthridinone derivatives have been explored as fluorescent probes due to their intrinsic fluorescence and the sensitivity of their emission to the local environment. While specific data on this compound as a fluorescent probe is limited, the general properties of the phenanthridinone core suggest its potential in this area. The fluorescence quantum yield and lifetime of these compounds can be modulated by solvent polarity and viscosity, as well as by specific interactions with analytes. The introduction of a chlorine atom could potentially influence the photophysical properties, for instance by promoting intersystem crossing, which could be exploited in the design of specific types of probes.

Luminescent Properties and Potential in Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the phenanthridinone core, combined with its thermal stability, makes it an attractive candidate for use in organic light-emitting diodes (OLEDs). The emission color of phenanthridinone-based materials can be tuned across the visible spectrum by appropriate substitution. While there is no specific research available on the application of this compound in OLEDs, related phenanthroimidazole derivatives have been successfully used in the active layers of these devices, demonstrating good thermal stability and excellent electron transport ability. The electroluminescent properties of such materials are highly dependent on their molecular structure, which influences their solid-state packing and charge-carrier mobility.

Solvatochromic and Acidichromic Behavior Investigations

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. A study on a related compound, 1-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone, demonstrated significant solvatochromic behavior. researchgate.net The absorption and fluorescence emission spectra of this dye showed shifts in wavelength with varying solvent polarity, indicating a change in the dipole moment upon excitation. researchgate.net While specific data for this compound is not available, it is plausible that it would also exhibit solvatochromic properties due to its polar lactam group and the potential for intramolecular charge transfer.

The following table illustrates the solvatochromic effects on the absorption and fluorescence of a related phenanthridine derivative in various solvents.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| Cyclohexane | 2.02 | 410 | 480 |

| Toluene | 2.38 | 425 | 505 |

| Chloroform | 4.81 | 435 | 520 |

| Acetone | 20.7 | 440 | 540 |

| Ethanol | 24.6 | 445 | 550 |

| Acetonitrile (B52724) | 37.5 | 442 | 545 |

| Dimethyl sulfoxide | 46.7 | 450 | 560 |

Acidichromism , the change in color with a change in pH, is another property that could be expected from phenanthridinone derivatives. The nitrogen and oxygen atoms in the lactam group can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the absorption and emission spectra. This property could be exploited for the development of pH sensors.

Role as Building Blocks and Intermediates in Complex Chemical Synthesis